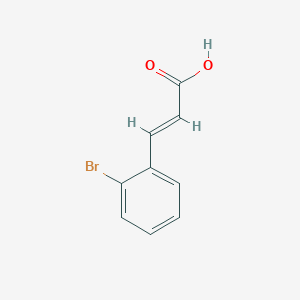

Ácido 2-bromocinamico

Descripción general

Descripción

N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina es un sustrato fluorogénico para la caspasa-3 y la caspasa-7. Se utiliza ampliamente en ensayos bioquímicos para medir la actividad de estas enzimas, que desempeñan funciones cruciales en el proceso de apoptosis (muerte celular programada). Cuando es escindido por la caspasa-3 o la caspasa-7, la N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina libera una molécula fluorescente, 7-amino-4-metilcumarina, que puede detectarse utilizando un fluorómetro .

Aplicaciones Científicas De Investigación

La N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica, la biología celular y la medicina. Su principal aplicación es en la detección y cuantificación de la actividad de la caspasa-3 y la caspasa-7, que son indicadores clave de la apoptosis. Este compuesto se utiliza en varios ensayos para estudiar los mecanismos de muerte celular, buscar posibles agentes terapéuticos e investigar los efectos de diferentes tratamientos sobre la viabilidad celular .

Además de su uso en la investigación de la apoptosis, la N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina también se emplea en el descubrimiento y desarrollo de fármacos. Sirve como una herramienta valiosa para identificar compuestos que pueden modular la actividad de la caspasa, lo que tiene implicaciones para el tratamiento de enfermedades como el cáncer, los trastornos neurodegenerativos y las afecciones inflamatorias .

Mecanismo De Acción

La N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina ejerce sus efectos al servir como sustrato para la caspasa-3 y la caspasa-7. Estas enzimas reconocen y escinden el enlace peptídico entre el residuo de ácido aspártico y la parte 7-amino-4-metilcumarina. Esta escisión libera la molécula fluorescente 7-amino-4-metilcumarina, que puede detectarse y cuantificarse utilizando un fluorómetro. La intensidad de la fluorescencia es directamente proporcional a la actividad de las enzimas caspasa, lo que permite a los investigadores medir su actividad en diversas condiciones experimentales .

Análisis Bioquímico

Biochemical Properties

It is known that cinnamic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that cinnamic acid derivatives can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Bromocinnamic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina implica el acoplamiento de la secuencia peptídica N-Acetil-Asp-Glu-Val-Asp con 7-amino-4-metilcumarina. Este proceso típicamente requiere el uso de reactivos de acoplamiento de péptidos como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) en un solvente orgánico como la dimetilformamida (DMF). La reacción se lleva a cabo en condiciones suaves para evitar la degradación del péptido .

Métodos de Producción Industrial: En un entorno industrial, la producción de N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina se somete principalmente a hidrólisis cuando se expone a la caspasa-3 o la caspasa-7. Esta reacción de hidrólisis da como resultado la escisión del enlace peptídico entre el residuo de ácido aspártico y la parte 7-amino-4-metilcumarina .

Reactivos y Condiciones Comunes: La reacción de hidrólisis se lleva a cabo típicamente en una solución amortiguadora a pH fisiológico (alrededor de 7.4). Los reactivos comunes utilizados en estas reacciones incluyen las enzimas caspasa-3 o caspasa-7, el ditiotreitol (DTT) para mantener el entorno reductor y un tampón adecuado como el HEPES (ácido 4-(2-hidroxietil)-1-piperazinetanesulfónico) .

Productos Principales: El producto principal que se forma a partir de la hidrólisis de N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina es 7-amino-4-metilcumarina, que exhibe una fuerte fluorescencia y puede detectarse fácilmente utilizando un fluorómetro .

Comparación Con Compuestos Similares

La N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina es uno de varios sustratos fluorogénicos que se utilizan para medir la actividad de la caspasa. Compuestos similares incluyen:

- N-Acetil-Asp-Glu-Val-Asp-p-nitroanilida: Este sustrato libera p-nitroanilina al ser escindido por la caspasa-3, que puede detectarse utilizando un espectrofotómetro .

- N-Acetil-Asp-Glu-Val-Asp-7-amido-4-trifluorometilcumarina: Este sustrato libera un derivado de cumarina trifluorometilado al ser escindido, que tiene diferentes propiedades de fluorescencia en comparación con la 7-amino-4-metilcumarina .

La singularidad de la N-Acetil-Asp-Glu-Val-Asp-7-amido-4-metilcumarina radica en su alta sensibilidad y especificidad para la caspasa-3 y la caspasa-7, así como en su fuerte señal de fluorescencia, lo que la convierte en la opción preferida para muchos investigadores .

Propiedades

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16613.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)